Beclometasone dipropionate-d6

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

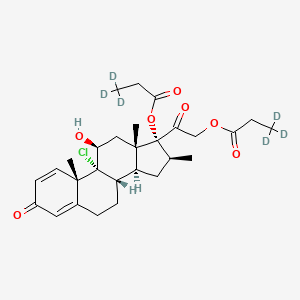

Structure

3D Structure

特性

分子式 |

C28H37ClO7 |

|---|---|

分子量 |

527.1 g/mol |

IUPAC名 |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(3,3,3-trideuteriopropanoyloxy)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3,3-trideuteriopropanoate |

InChI |

InChI=1S/C28H37ClO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1/i1D3,2D3 |

InChIキー |

KUVIULQEHSCUHY-KDSCBQPJSA-N |

異性体SMILES |

[2H]C([2H])([2H])CC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)OC(=O)CC([2H])([2H])[2H] |

正規SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)OC(=O)CC |

製品の起源 |

United States |

Foundational & Exploratory

What is Beclometasone dipropionate-d6

An In-depth Technical Guide to Beclometasone Dipropionate-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (BDP-d6) is the stable, deuterium-labeled isotopologue of Beclometasone Dipropionate (BDP), a potent synthetic glucocorticoid. BDP is widely used in the treatment of asthma, allergic rhinitis, and other inflammatory conditions.[1][2] Due to the kinetic isotope effect, deuterated compounds exhibit nearly identical biological and chemical properties to their non-labeled counterparts but are readily distinguishable by mass spectrometry. This characteristic makes BDP-d6 an invaluable tool in analytical and clinical research, primarily serving as an internal standard for the highly accurate quantification of BDP in complex biological matrices.[3]

This guide provides a comprehensive overview of BDP-d6, including its physicochemical properties, the mechanism of action of its parent compound, typical experimental applications, and detailed protocols for its use in bioanalytical assays.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for its application as an analytical standard.

| Property | Data |

| Chemical Name | 2-((8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-((propanoyl-3,3,3-d3)oxy)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl propanoate-3,3,3-d3[3] |

| Molecular Formula | C₂₈H₃₁D₆ClO₇[4][5] |

| Molecular Weight | 527.08 g/mol [4][5] |

| Parent Compound CAS | 5534-09-8[6] |

| Appearance | White to off-white solid (typical) |

| Isotopic Purity | Typically >98% Deuterium (B1214612) incorporation. This is a lot-specific value and must be confirmed via the Certificate of Analysis (CoA) provided by the supplier. The CoA is essential for ensuring quantitative accuracy. |

| Chemical Purity | Typically ≥98% as determined by HPLC. This must also be confirmed via the product-specific CoA. |

| Storage Conditions | Store at -20°C for long-term stability. Shipped at ambient temperature.[7] |

Mechanism of Action of Beclometasone Dipropionate

Beclometasone dipropionate itself is a prodrug with a weak affinity for the glucocorticoid receptor (GR).[1] Upon administration, it is rapidly hydrolyzed by esterase enzymes, primarily in the lungs and other tissues, into its highly active metabolite, beclometasone 17-monopropionate (17-BMP).[1][8] 17-BMP is a potent agonist of the glucocorticoid receptor, mediating the drug's anti-inflammatory effects.

The activated GR-complex translocates to the nucleus where it modulates gene expression in two primary ways:

-

Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of specific genes, upregulating the transcription of anti-inflammatory proteins like lipocortin-1 and IκBα.

-

Transrepression: The complex physically interacts with and inhibits pro-inflammatory transcription factors, such as NF-κB and AP-1, preventing them from binding to DNA and inducing the expression of inflammatory cytokines, chemokines, and adhesion molecules.[2]

This dual action suppresses the recruitment and activation of inflammatory cells (e.g., mast cells, eosinophils, lymphocytes) and inhibits the release of inflammatory mediators, thereby reducing inflammation and hyper-responsiveness in target tissues like the airways.[1]

Application in Bioanalytical Methods

The primary application of BDP-d6 is as an internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] Because BDP is administered in low doses and has low systemic bioavailability, its concentration in plasma is often in the low pg/mL range, necessitating highly sensitive and accurate analytical methods.[10][11]

Using a stable isotope-labeled internal standard like BDP-d6 is the gold standard for LC-MS/MS quantification because it co-elutes with the analyte and experiences identical ionization suppression or enhancement effects in the mass spectrometer source, correcting for variations in sample preparation, injection volume, and matrix effects.[11]

Experimental Protocols

Synthesis of Deuterated Steroids (General Methodology)

While a specific synthesis protocol for BDP-d6 is proprietary to manufacturers, the labeling is typically achieved on the propionate (B1217596) side chains. General strategies for deuterating steroids involve well-established chemical reactions:

-

Reductive Deuteration: This method can introduce deuterium atoms across double bonds. For example, a precursor with an unsaturated bond can be treated with deuterium gas (D₂) in the presence of a catalyst like rhodium on alumina.[12]

-

Base-Catalyzed Exchange: Protons on carbons adjacent to carbonyl groups (α-protons) are acidic and can be exchanged for deuterium by treating the steroid with a deuterated solvent (e.g., MeOD) in the presence of a base (e.g., NaOD).[13]

-

Use of Deuterated Reagents: For BDP-d6, the most direct route involves using a deuterated acylating agent, such as propionic-d3 anhydride (B1165640) or propionyl-d3 chloride, to esterify the beclometasone backbone at the 17 and 21 positions. This method precisely controls the location and number of deuterium atoms.

Quantification of BDP in Human Plasma using LC-MS/MS

The following is a representative protocol synthesized from established bioanalytical methods for BDP.[11][14]

Objective: To accurately quantify the concentration of Beclometasone Dipropionate in human plasma samples.

Materials:

-

Analytes: Beclometasone Dipropionate (BDP), this compound (BDP-d6, Internal Standard).

-

Reagents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Formic Acid, Ammonium Formate, Water (Ultrapure).

-

Biological Matrix: Blank human plasma (K₂EDTA).

-

Equipment: HPLC or UHPLC system, Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source, Solid-Phase Extraction (SPE) cartridges (e.g., Reversed-Phase C18), Centrifuge, Evaporator.

Protocol:

-

Preparation of Stock and Working Solutions:

-

Prepare 1 mg/mL stock solutions of BDP and BDP-d6 in methanol.

-

Serially dilute the BDP stock solution to prepare calibration standards (e.g., 5 - 1000 pg/mL) and quality control (QC) samples in blank plasma.

-

Prepare a working solution of BDP-d6 (e.g., 100 pg/mL) in methanol/water (50:50 v/v).

-

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

To a 450 µL aliquot of plasma sample (calibrator, QC, or unknown), add 50 µL of the BDP-d6 working solution.[11]

-

Vortex mix for 30 seconds.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.

-

Elute the analytes with 1 mL of acetonitrile.[11]

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 2 mM Ammonium Formate in water.

-

Mobile Phase B: Methanol.

-

Flow Rate: 0.5 mL/min.

-

Gradient: Start at 50% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 50% B and re-equilibrate.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

BDP: Q1: 521.2 -> Q3: 465.1

-

BDP-d6: Q1: 527.2 -> Q3: 471.1

-

-

Optimize instrument parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both BDP and BDP-d6 MRM transitions.

-

Calculate the peak area ratio (BDP / BDP-d6).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of BDP in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is an essential analytical reagent for researchers and drug development professionals working with its parent compound. Its use as an internal standard in LC-MS/MS assays ensures the highest level of accuracy and precision, which is critical for pharmacokinetic, toxicokinetic, and clinical studies where BDP concentrations are exceedingly low. A thorough understanding of its properties and the bioanalytical methods it enables is fundamental to generating reliable, high-quality data for regulatory submissions and research publications.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Beclometasone - Wikipedia [en.wikipedia.org]

- 3. veeprho.com [veeprho.com]

- 4. theclinivex.com [theclinivex.com]

- 5. theclinivex.com [theclinivex.com]

- 6. ベクロメタゾン ジプロピオナート British Pharmacopoeia (BP) Assay Standard | Sigma-Aldrich [sigmaaldrich.com]

- 7. medkoo.com [medkoo.com]

- 8. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. shimadzu.com [shimadzu.com]

- 12. Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preparation of multiply deuterium-labeled cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Beclometasone Dipropionate-d6: Chemical Properties and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Beclometasone dipropionate-d6, a deuterated analog of the synthetic corticosteroid Beclometasone dipropionate. This document details its physical and chemical characteristics, its primary application as an internal standard in analytical chemistry, and the underlying pharmacological mechanism of action of its non-deuterated counterpart.

Core Chemical Properties

This compound is a stable isotope-labeled version of Beclometasone dipropionate, designed for use in quantitative analysis, particularly in pharmacokinetic and bioequivalence studies. The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift, allowing for its use as an ideal internal standard in mass spectrometry-based assays.

Physicochemical Data

Quantitative data for this compound and its parent compound are summarized below for comparative analysis.

| Property | This compound | Beclometasone dipropionate |

| Molecular Formula | C₂₈H₃₁D₆ClO₇[1] | C₂₈H₃₇ClO₇[2] |

| Molecular Weight | 527.08 g/mol [1] | 521.04 g/mol [2] |

| CAS Number | 5534-09-8 (unlabeled)[2] | 5534-09-8[2] |

| Melting Point | Data not available | 208-210 °C[3] |

| Solubility (Water) | Data not available | Low solubility[1] |

| Isotopic Purity | Typically ≥98% (as specified by suppliers) | Not Applicable |

Mechanism of Action: Glucocorticoid Receptor Signaling

Beclometasone dipropionate is a prodrug that undergoes rapid hydrolysis in the body to its active metabolite, beclometasone 17-monopropionate (17-BMP).[3][4] This active form has a significantly higher binding affinity for the glucocorticoid receptor (GR) compared to the parent drug.[4] The binding of 17-BMP to the cytoplasmic GR triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the GR-ligand complex into the nucleus.

Once in the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and chemokines. This genomic action is the primary mechanism behind the anti-inflammatory, immunosuppressive, and anti-allergic effects of Beclometasone dipropionate.

Application as an Internal Standard in LC-MS/MS Analysis

The primary application of this compound is as an internal standard for the quantification of Beclometasone dipropionate and its metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it compensates for variability in sample preparation, chromatography, and ionization efficiency, thereby improving the accuracy and precision of the analytical method.

Experimental Workflow for Quantification in Plasma

The following diagram outlines a typical workflow for the extraction and analysis of Beclometasone dipropionate from plasma samples using this compound as an internal standard.

Detailed Experimental Protocol: LC-MS/MS Method

The following protocol is a representative example for the simultaneous quantification of Beclometasone dipropionate and its active metabolite, beclometasone 17-monopropionate, in plasma. This protocol is based on methodologies described in the scientific literature.[7][8][9]

1. Sample Preparation (Solid-Phase Extraction)

-

To 500 µL of plasma, add the internal standard solution (this compound).

-

Vortex mix and load the sample onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 10% methanol (B129727) in water) to remove interferences.

-

Elute the analytes and the internal standard with a strong organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.0 µm)[6] |

| Mobile Phase A | 2 mM Ammonium Formate in Water[6][7] |

| Mobile Phase B | Acetonitrile or Methanol[6][7] |

| Flow Rate | 0.5 - 1.0 mL/min[6] |

| Gradient | A suitable gradient to separate the analytes from matrix components. |

| Injection Volume | 10-20 µL |

| Column Temperature | 40 °C |

3. Tandem Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[9] |

| Scan Type | Multiple Reaction Monitoring (MRM)[7] |

| MRM Transitions | Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored. |

| Collision Energy | Optimized for each transition. |

| Source Temperature | 350-500 °C |

4. Quantification

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.

-

The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Beclometasone dipropionate and its metabolites in complex biological matrices. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, making it an ideal internal standard for LC-MS/MS-based bioanalytical methods. A thorough understanding of its application, coupled with a well-defined mechanism of action for the parent compound, provides a solid foundation for researchers and drug development professionals working with this class of corticosteroids.

References

- 1. veeprho.com [veeprho.com]

- 2. Beclomethasone Dipropionate-D6 | CAS No- 5534-09-8(unlabelled) | Simson Pharma Limited [simsonpharma.com]

- 3. Evaluation of glucocorticoid receptor function in COPD lung macrophages using beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. shimadzu.com [shimadzu.com]

- 7. madbarn.com [madbarn.com]

- 8. Sensitive liquid chromatographic/tandem mass spectrometric method for the determination of beclomethasone dipropionate and its metabolites in equine plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Beclometasone Dipropionate-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Beclometasone dipropionate-d6, a deuterated analog of the synthetic corticosteroid Beclometasone dipropionate. This isotopically labeled compound serves as a crucial internal standard for analytical and pharmacokinetic studies, enabling precise quantification of Beclometasone dipropionate in biological matrices through mass spectrometry and liquid chromatography.[1][2]

Introduction to Beclometasone Dipropionate and its Deuterated Analog

Beclometasone dipropionate is a potent glucocorticoid with anti-inflammatory properties, widely used in the treatment of asthma and other respiratory conditions.[3] The introduction of deuterium (B1214612) atoms into the molecule to create this compound does not significantly alter its chemical properties but provides a distinct mass signature, making it an ideal internal standard for bioanalytical assays.[4] The deuterium labeling is typically on the two propionate (B1217596) groups, as indicated by its IUPAC name.[1]

Synthesis of this compound

The synthesis of this compound involves the esterification of Beclometasone with a deuterated propionylating agent. A plausible synthetic route starts from Beclometasone, which can be synthesized from readily available steroid precursors.[3]

Proposed Synthetic Pathway

The synthesis can be conceptualized in two main stages: the synthesis of the parent molecule, Beclometasone, and the subsequent deuterated esterification.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Deuterated Esterification of Beclometasone

This protocol is a proposed method based on standard esterification procedures for corticosteroids.

Materials:

-

Beclometasone

-

Propionic anhydride-d10 or Propionyl chloride-d5

-

Pyridine (B92270) (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve Beclometasone in anhydrous pyridine and anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a stoichiometric excess (e.g., 2.2 equivalents) of Propionic anhydride-d10 or Propionyl chloride-d5 to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques. The expected data is summarized below.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₈H₃₁D₆ClO₇ |

| Molecular Weight | 527.08 g/mol |

| Appearance | White to off-white solid |

| Isotopic Purity | ≥ 98% |

| Chemical Purity (HPLC) | ≥ 98% |

Spectroscopic Data

1. Mass Spectrometry (MS):

Mass spectrometry is a critical tool for confirming the incorporation of deuterium atoms. The molecular ion peak in the mass spectrum should correspond to the mass of the deuterated compound.

| Ion | Expected m/z |

| [M+H]⁺ | 528.1 |

| [M+Na]⁺ | 550.1 |

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is used to confirm the structure and the location of deuterium labeling. In the ¹H NMR spectrum of this compound, the signals corresponding to the methyl and methylene (B1212753) protons of the propionate groups will be absent or significantly reduced.

3. High-Performance Liquid Chromatography (HPLC):

HPLC is employed to determine the chemical purity of the synthesized compound. The retention time of this compound is expected to be very similar to that of the non-labeled compound under the same chromatographic conditions.

Experimental Protocols for Characterization

1. Mass Spectrometry Protocol:

-

Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray ionization (ESI) in positive mode.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water with 0.1% formic acid.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

2. ¹H NMR Spectroscopy Protocol:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS).

-

Sample Preparation: Dissolve 5-10 mg of the sample in the deuterated solvent.

3. HPLC Protocol:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Prepare a standard solution of the sample in the mobile phase.

Workflow for Synthesis and Characterization

The overall workflow for the synthesis and characterization of this compound is a systematic process ensuring the final product's quality and identity.

Caption: Overall workflow for the synthesis and characterization.

Conclusion

This technical guide outlines the essential aspects of the synthesis and characterization of this compound. The provided protocols and data serve as a valuable resource for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. The use of this deuterated internal standard is critical for achieving accurate and reliable quantification of Beclometasone dipropionate in complex biological samples.

References

A Technical Guide to Beclometasone Dipropionate-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Beclometasone Dipropionate-d6, a deuterated analog of the synthetic corticosteroid, Beclometasone Dipropionate. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in analytical and pharmacokinetic studies.

Core Concepts

This compound is a vital tool in bioanalytical assays, primarily employed to enhance the accuracy and precision of quantifying Beclometasone Dipropionate (BDP) and its active metabolite, Beclometasone 17-Monopropionate (17-BMP), in biological matrices. Its utility stems from its near-identical physicochemical properties to the unlabeled parent drug, while its increased mass allows for clear differentiation in mass spectrometric analysis.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 2-((8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-((propanoyl-3,3,3-d3)oxy)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl propanoate-3,3,3-d3 | [1] |

| Molecular Formula | C₂₈H₃₁D₆ClO₇ | [1] |

| Alternate CAS Number | 5534-09-8 (non-labelled) | [1] |

| Molecular Weight | 527.1 g/mol | |

| Appearance | Solid | |

| Primary Application | Internal standard for analytical and pharmacokinetic research |

Experimental Protocols

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Below are detailed methodologies for its use in quantifying Beclometasone Dipropionate and its metabolites in biological samples.

Sample Preparation: Plasma

A common procedure for extracting BDP and its metabolites from plasma is solid-phase extraction (SPE).

Workflow for Plasma Sample Preparation

Detailed Steps:

-

Internal Standard Spiking: To a 500 µL aliquot of human plasma, add a known concentration of this compound solution.

-

Vortexing: Vortex the sample to ensure thorough mixing.

-

Solid-Phase Extraction:

-

Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water) to remove interferences.

-

-

Elution: Elute the analytes (BDP, 17-BMP) and the internal standard with a high-organic solvent (e.g., methanol or acetonitrile).

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a specific volume of the mobile phase.

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Typical LC-MS/MS Parameters

| Parameter | Typical Value |

| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Gradient elution, starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by re-equilibration. |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Beclometasone Dipropionate | 521.2 | 453.2 |

| Beclometasone 17-Monopropionate | 465.2 | 357.2 |

| This compound | 527.2 | 459.2 |

Signaling Pathway of Beclometasone Dipropionate

As a deuterated analog, this compound is not intended for therapeutic use and its signaling pathway is not a subject of study. However, understanding the mechanism of action of its non-deuterated counterpart is crucial for the context of its application. Beclometasone Dipropionate is a prodrug that is rapidly hydrolyzed to its active metabolite, Beclometasone 17-Monopropionate (17-BMP). 17-BMP is a potent agonist of the glucocorticoid receptor (GR).

Glucocorticoid Receptor Signaling Pathway

The binding of 17-BMP to the cytoplasmic glucocorticoid receptor leads to the dissociation of heat shock proteins, dimerization of the receptor, and its translocation into the nucleus. Inside the nucleus, the dimer binds to glucocorticoid response elements (GREs) on the DNA, which in turn modulates the transcription of target genes. This results in the increased expression of anti-inflammatory proteins and decreased expression of pro-inflammatory proteins, leading to the therapeutic effects of the drug.

Synthesis and Characterization

While detailed synthetic procedures for this compound are often proprietary, the general approach involves the use of a deuterated propionylating agent in the final esterification steps of the Beclometasone synthesis.

Characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. Standard analytical techniques are employed:

-

High-Performance Liquid Chromatography (HPLC): To assess chemical purity.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the deuterium (B1214612) labels.

Conclusion

This compound serves as an indispensable tool for the accurate quantification of Beclometasone Dipropionate and its metabolites in complex biological matrices. Its use as an internal standard in LC-MS/MS assays is a well-established practice in pharmacokinetic and bioequivalence studies. This guide provides a foundational understanding of its properties, analytical applications, and the mechanistic context of its parent compound, empowering researchers to effectively utilize this stable isotope-labeled standard in their scientific endeavors.

References

A Technical Guide to Beclometasone Dipropionate-d6: Properties and Bioanalytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Beclometasone dipropionate-d6, a deuterated analog of the potent synthetic glucocorticoid, Beclometasone dipropionate. This document outlines its core molecular properties and presents a detailed experimental protocol for its application as an internal standard in the quantitative analysis of Beclometasone dipropionate in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Core Molecular Properties

This compound is a stable isotope-labeled version of Beclometasone dipropionate, where six hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a higher molecular weight, which allows it to be distinguished from the non-labeled compound by mass spectrometry, while maintaining nearly identical chemical and physical properties. These characteristics make it an ideal internal standard for quantitative bioanalytical assays, correcting for variability during sample preparation and analysis.

| Property | Beclometasone Dipropionate | This compound |

| Molecular Formula | C₂₈H₃₇ClO₇[1] | C₂₈H₃₁D₆ClO₇[2] |

| Molecular Weight | 521.04 g/mol [1] | 527.08 g/mol [2] |

| CAS Number | 5534-09-8[1] | Not Available |

| Primary Application | Anti-inflammatory Corticosteroid[3] | Internal Standard for Bioanalysis[2][4] |

Experimental Protocol: Quantification of Beclometasone Dipropionate in Human Plasma by LC-MS/MS

This section details a highly sensitive and rapid method for the quantification of Beclometasone dipropionate in human plasma, utilizing this compound as an internal standard. This protocol is adapted from established bioanalytical methods and is suitable for pharmacokinetic studies where low plasma concentrations are expected.[2][5]

Sample Preparation

A simple and efficient single-step liquid-liquid extraction (LLE) is employed to isolate the analyte and internal standard from the plasma matrix.

-

Materials:

-

Human plasma samples

-

This compound internal standard (IS) working solution

-

Methyl tert-butyl ether (MTBE)

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Pipette 200 µL of human plasma into a clean microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution.

-

Add 1 mL of methyl tert-butyl ether.

-

Vortex mix for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

-

Liquid Chromatography Conditions

-

Instrument: High-Performance Liquid Chromatography (HPLC) system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase:

-

A: 2 mM Ammonium formate (B1220265) in water

-

B: Methanol

-

-

Gradient Elution: A gradient program is typically used to ensure optimal separation from endogenous plasma components.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Beclometasone dipropionate: The specific precursor-to-product ion transition is monitored.

-

This compound: The corresponding mass-shifted precursor-to-product ion transition is monitored.

-

-

Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and collision gas pressure).

Experimental Workflow Visualization

Caption: Workflow for the bioanalysis of Beclometasone dipropionate.

Signaling Pathways and Logical Relationships

In the context of this technical guide, which focuses on the analytical application of this compound, a signaling pathway diagram is not directly applicable. However, a logical relationship diagram illustrating the role of the internal standard in quantitative analysis can be provided.

References

- 1. Pharmacokinetics of extrafine beclometasone dipropionate/formoterol fumarate/glycopyrronium bromide in adolescent and adult patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. scielo.br [scielo.br]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. shimadzu.com [shimadzu.com]

A Technical Guide to Beclometasone Dipropionate-d6 for Analytical Applications

Introduction to Beclometasone Dipropionate-d6

Beclometasone dipropionate (BDP) is a potent synthetic glucocorticoid used in the management of inflammatory conditions such as asthma and allergic rhinitis.[1] It functions as a prodrug, rapidly converting to its active metabolite, beclometasone 17-monopropionate (17-BMP), which exhibits high binding affinity for the glucocorticoid receptor.[1] Due to the low systemic bioavailability and resulting picogram-per-milliliter plasma concentrations following inhalation, highly sensitive analytical methods are required for pharmacokinetic and bioequivalence studies.[2][3]

This compound (BDP-d6) is the deuterium-labeled analog of BDP. It serves as an ideal internal standard (IS) for quantitative bioanalysis using mass spectrometry (MS).[4][5] The co-eluting properties of BDP-d6 with the native analyte and its distinct mass-to-charge ratio (m/z) allow for precise quantification by correcting for variations in sample preparation and instrument response.[4][5] This guide provides an overview of commercial suppliers, technical specifications, and analytical methodologies relevant to the use of BDP-d6 in a research setting.

Commercial Suppliers and Product Specifications

Several specialized chemical suppliers provide this compound for research and development purposes. The compound is typically supplied as a solid with high isotopic and chemical purity. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

| Supplier | Catalog Number (Example) | Molecular Formula | Purity/Isotopic Enrichment | Available Formats |

| Simson Pharma | B410014 (Related Impurity) | C28H31D6ClO7 | Certificate of Analysis Provided | Solid/Powder |

| Clinivex | RCLS3C06703 | C28H31D6ClO7 | Not specified; for R&D use | 10mg, 25mg, 50mg, 100mg |

| MedChemExpress | HY-13571AS | Not specified | Not specified | 1mg, 5mg |

| Veeprho | Not specified | C28H31D6ClO7 | Not specified | Solid/Powder |

| Axios Research | AR-B01061 | C28H31D6ClO7 | Not specified | Reference Standard |

Note: The information in this table is based on publicly available data and may not be exhaustive. Researchers are advised to contact suppliers directly for the most current specifications and availability.[4][5][6][7][8][9]

Analytical Methodologies and Experimental Protocols

The primary application of BDP-d6 is in Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) assays for the quantification of BDP and its metabolites in biological matrices.[2][10]

Example Protocol: Quantification of BDP in Human Plasma by LC-MS/MS

This protocol is a synthesized example based on established methodologies for the sensitive quantification of BDP.[2][3]

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Spiking: To 450 µL of human plasma, add 50 µL of BDP-d6 internal standard working solution.

-

Purification: Load the sample onto a pre-conditioned reversed-phase SPE cartridge.

-

Washing: Wash the cartridge with water and a weak organic solvent (e.g., 5% methanol (B129727) in water) to remove interferences.

-

Elution: Elute the analyte and internal standard with 100% acetonitrile.

-

Final Step: Dilute the eluent with water (1:1 v/v) before injection into the LC-MS/MS system.

2. Liquid Chromatography Parameters

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Gradient:

-

0-0.5 min: 30% B

-

0.5-2.5 min: 30% to 90% B

-

2.5-3.5 min: Hold at 90% B

-

3.5-4.0 min: 90% to 30% B

-

4.0-5.0 min: Hold at 30% B

-

-

Injection Volume: 10 µL.

3. Mass Spectrometry Parameters

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

BDP: Q1: 521.2 -> Q3: 357.2

-

BDP-d6: Q1: 527.1 -> Q3: 363.2

-

-

Data Analysis: Quantify BDP by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.

The workflow for this bioanalytical process is visualized below.

Mechanism of Action: Glucocorticoid Receptor Signaling

Beclometasone dipropionate exerts its anti-inflammatory effects through the glucocorticoid receptor (GR). As a prodrug, BDP is converted to the active metabolite 17-BMP, which has a much higher affinity for the GR.[1] The activated GR complex then translocates to the nucleus to modulate gene expression.

The diagram below illustrates this simplified signaling pathway.

Role of Internal Standard in Quantitative Analysis

In LC-MS/MS, an ideal internal standard (IS) is a stable isotope-labeled version of the analyte. BDP-d6 is chemically identical to BDP, meaning it has the same retention time, extraction recovery, and ionization efficiency. However, its increased mass allows the mass spectrometer to detect it on a separate channel. By adding a known amount of BDP-d6 to every sample at the beginning of the workflow, any loss of analyte during sample processing or fluctuations in instrument signal will affect both the analyte and the IS proportionally. The ratio of their signals remains constant, enabling highly accurate and precise calculation of the analyte's concentration.

The logical relationship is depicted in the following diagram.

References

- 1. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. shimadzu.com [shimadzu.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. veeprho.com [veeprho.com]

- 6. Beclomethasone Dipropionate-D6 | CAS No- 5534-09-8(unlabelled) | Simson Pharma Limited [simsonpharma.com]

- 7. theclinivex.com [theclinivex.com]

- 8. theclinivex.com [theclinivex.com]

- 9. Beclometasone Dipropionate Impurity 9 - CAS - 52092-15-6 | Axios Research [axios-research.com]

- 10. Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Certificate of Analysis: Beclometasone Dipropionate-d6 - A Technical Guide

Introduction

Beclometasone dipropionate-d6 is the deuterium-labeled analog of Beclometasone dipropionate, a potent synthetic glucocorticoid.[1] Due to its structural similarity to the parent compound and its distinct mass, it is widely utilized as an internal standard in analytical and pharmacokinetic research.[2] The use of a deuterated internal standard enhances the accuracy and precision of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, by correcting for variations during sample preparation and analysis.[3][4] A Certificate of Analysis (CoA) for this compound is a critical document that guarantees its identity, purity, and quality, ensuring the reliability of the data generated using it as a reference standard.[5][6] This technical guide provides an in-depth overview of the data and experimental protocols typically presented in a CoA for this compound, aimed at researchers, scientists, and drug development professionals.

Data Presentation

The quantitative data from a Certificate of Analysis for this compound is summarized below. These tables provide a clear and structured overview of the key quality attributes of the reference standard.

Table 1: Identification and Characterization

| Test | Method | Specification | Result |

| Mass Spectrum | ESI-MS | Conforms to structure | Conforms |

| ¹H NMR Spectrum | ¹H NMR (500 MHz) | Conforms to structure | Conforms |

| ¹³C NMR Spectrum | ¹³C NMR (125 MHz) | Conforms to structure | Conforms |

Table 2: Purity and Impurity Profile

| Test | Method | Specification | Result |

| Chromatographic Purity | HPLC-UV (254 nm) | ≥ 98.0% | 99.8% |

| Isotopic Purity | LC-MS/MS | ≥ 99% Deuterium (B1214612) Incorporation | 99.6% |

| Chemical Purity (by NMR) | qNMR | Report Value | 99.7% |

Table 3: Physicochemical Properties and Volatiles

| Test | Method | Specification | Result |

| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.12% |

| Residual Solvents | Headspace GC-FID | Meets USP <467> limits | Conforms |

| Appearance | Visual Inspection | White to off-white solid | Conforms |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Chromatographic Purity

This method is used to determine the purity of this compound by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

-

Mobile Phase: A gradient or isocratic mixture of methanol (B129727) and water, for example, 85:15 (v/v).[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection Wavelength: 254 nm.[7]

-

Injection Volume: 20 µL.

-

Sample Preparation: A stock solution of 0.5 mg/mL is prepared by accurately weighing the sample and dissolving it in methanol.[8] Working solutions are prepared by diluting the stock solution with the mobile phase.

-

Data Analysis: The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight of this compound and to determine the degree of deuterium incorporation.

-

Instrumentation: A liquid chromatography-tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[9]

-

Ionization Mode: Positive ESI.[9]

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or through an HPLC system.

-

Data Acquisition: Full scan mass spectra are acquired to confirm the molecular ion peak. Multiple Reaction Monitoring (MRM) can be used for enhanced sensitivity and specificity.[10]

-

Data Analysis:

-

Identity: The observed mass-to-charge ratio (m/z) of the molecular ion is compared to the theoretical mass.

-

Isotopic Purity: The relative intensities of the mass peaks corresponding to the deuterated and non-deuterated species are used to calculate the percentage of deuterium incorporation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming the identity and position of atoms.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz).

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Experiments:

-

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish correlations between different nuclei and confirm the complete structure.[11]

-

-

Data Analysis: The chemical shifts, coupling constants, and correlations in the NMR spectra are analyzed to confirm that the structure is consistent with this compound.[12][13]

Karl Fischer Titration for Water Content

This method is used to determine the amount of water present in the sample.

-

Instrumentation: A Karl Fischer titrator.

-

Principle: The titration is based on the reaction of iodine with water in the presence of sulfur dioxide and a base.[14]

-

Procedure: A known amount of the sample is accurately weighed and introduced into the titration vessel containing a suitable solvent (e.g., methanol).[15] The sample is then titrated with a standardized Karl Fischer reagent until the endpoint is reached, which is typically detected electrochemically.[16][17]

-

Calculation: The water content is calculated based on the volume of titrant consumed and the known water equivalence factor of the reagent.[15]

Gas Chromatography (GC) with Headspace for Residual Solvents

This method is used to identify and quantify any residual solvents that may be present from the manufacturing process.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a headspace autosampler.[18]

-

Column: A column suitable for volatile organic compounds, such as a DB-624 or equivalent.[19]

-

Sample Preparation: A known amount of the sample is weighed into a headspace vial and dissolved in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).[20]

-

Headspace Conditions: The vial is heated to a specific temperature for a set period to allow the volatile solvents to partition into the headspace. A sample of the headspace gas is then injected into the GC.[19]

-

GC Conditions: A temperature program is used to separate the different solvents.

-

Data Analysis: The peaks in the chromatogram are identified and quantified by comparison to a standard solution containing known amounts of the potential residual solvents. The results are compared against the limits set by pharmacopeias such as the USP <467>.[18][20]

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the Certificate of Analysis for this compound.

Caption: General workflow for a Certificate of Analysis.

Caption: Analytical workflow for Beclometasone-d6.

Caption: Logical relationship of data in a CoA.

References

- 1. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. contractlaboratory.com [contractlaboratory.com]

- 6. veeprho.com [veeprho.com]

- 7. scielo.br [scielo.br]

- 8. shimadzu.com [shimadzu.com]

- 9. Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. madbarn.com [madbarn.com]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. researchgate.net [researchgate.net]

- 13. Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. gmpinsiders.com [gmpinsiders.com]

- 15. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 17. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. almacgroup.com [almacgroup.com]

- 20. agilent.com [agilent.com]

Technical Guide: Storage and Stability of Beclometasone Dipropionate-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage, stability, and degradation pathways of Beclometasone dipropionate. The information presented herein is primarily based on studies of the non-deuterated compound, as specific stability data for Beclometasone dipropionate-d6 is not extensively available in public literature. However, the isotopic labeling is not expected to significantly alter the chemical stability of the molecule, making this data a reliable reference for handling and storage of the deuterated analogue.

Storage Recommendations

Proper storage is crucial for maintaining the integrity and purity of this compound. The following conditions are recommended based on available safety data sheets and product information for Beclometasone dipropionate.

| Parameter | Recommended Condition | Source |

| Temperature | Store at 2-8°C for long-term storage. Short-term storage and shipping at ambient temperature (15-30°C) is acceptable.[1][2] | MedKoo Biosciences, metasci |

| Light | Protect from light.[3] | SciELO |

| Moisture | Store in a dry, well-ventilated place in a tightly-closed container.[1][4] | Fisher Scientific, metasci |

| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong alkalis.[5] | MedChemExpress |

Stability Profile and Degradation

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Beclometasone dipropionate has been shown to degrade under various stress conditions.

Summary of Forced Degradation Studies

The following table summarizes the observed degradation of Beclometasone dipropionate under different stress conditions. The extent of degradation can vary based on the specific experimental parameters such as concentration, temperature, and duration of exposure.

| Stress Condition | Reagent/Condition | Approximate Degradation (%) | Primary Degradants Identified | Source |

| Acidic Hydrolysis | 0.1 M HCl | 5 - 55% | Beclomethasone-17-propionate, Beclomethasone-21-propionate | [6][7] |

| Alkaline Hydrolysis | 0.01 N - 0.1 M NaOH | 14 - 99% | Beclomethasone-17-propionate, Beclomethasone-21-propionate | [7][8] |

| Oxidative | 3-30% H₂O₂ | 25% | Oxidative degradants | [8] |

| Thermal | 80°C | 11% | Thermal degradants | [8] |

| Photolytic | UV light | 7% | Photolytic degradants | [8] |

Degradation Pathway

The primary degradation pathway for Beclometasone dipropionate involves the hydrolysis of its ester groups at the C-17 and C-21 positions, leading to the formation of Beclomethasone-17-monopropionate and Beclomethasone-21-monopropionate. Further degradation can lead to the formation of Beclomethasone.

Experimental Protocols

The following are generalized experimental protocols for conducting forced degradation studies and for the analysis of this compound and its degradation products using High-Performance Liquid Chromatography (HPLC).

Forced Degradation Experimental Workflow

This workflow outlines the general steps for conducting forced degradation studies.

Stability-Indicating HPLC Method

This method is suitable for the separation and quantification of Beclometasone dipropionate from its degradation products.[3][8][9][10]

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol (B129727) and water (e.g., 85:15 v/v) or acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer.[3][8][9]

-

Injection Volume: 20-50 µL.

-

Column Temperature: Ambient.

Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound in methanol or acetonitrile. Further dilute to a working concentration within the linear range of the assay.

-

Forced Degradation Samples:

-

Acid/Base Hydrolysis: To a known volume of the stock solution, add an equal volume of the acid or base. After a specified time at a controlled temperature, neutralize the solution.

-

Oxidation: Mix the stock solution with a solution of hydrogen peroxide and incubate.

-

Thermal and Photolytic Stress: Expose the solid drug or a solution to elevated temperature or a controlled light source, respectively.

-

-

Final Preparation: Dilute the stressed samples with the mobile phase to a suitable concentration for HPLC analysis.

Method Validation:

The analytical method should be validated according to ICH guidelines to ensure it is linear, accurate, precise, specific, and robust for its intended purpose.

Conclusion

This compound is expected to be a stable compound when stored under the recommended conditions, protected from light, moisture, and incompatible substances. The primary degradation pathway involves hydrolysis of the ester side chains. The provided experimental protocols can be adapted for the stability testing and analysis of this compound in various formulations. It is important to note that while the stability profile of the deuterated and non-deuterated forms are anticipated to be very similar, specific stability studies on this compound are recommended for regulatory purposes.

References

- 1. sds.metasci.ca [sds.metasci.ca]

- 2. medkoo.com [medkoo.com]

- 3. scielo.br [scielo.br]

- 4. fishersci.com [fishersci.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. ajpaonline.com [ajpaonline.com]

- 10. alliedacademies.org [alliedacademies.org]

Methodological & Application

Application Note: High-Sensitivity Quantification of Beclometasone Dipropionate in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of beclometasone dipropionate (BDP) in human plasma. Due to the low systemic bioavailability of BDP, particularly after inhalation, a method with a very low limit of quantification is crucial for pharmacokinetic studies. This protocol employs beclometasone dipropionate-d10 (BDP-d10) as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by compensating for variability during sample preparation and analysis.[1] The method described herein is simple, rapid, and suitable for high-throughput bioanalysis in drug development and research settings.

Introduction

Beclometasone dipropionate (BDP) is a potent synthetic corticosteroid used in the management of chronic inflammatory conditions such as asthma and allergic rhinitis. It primarily acts as a prodrug, being rapidly hydrolyzed by esterase enzymes in tissues to its active metabolite, beclometasone-17-monopropionate (17-BMP).[2][3] Given its low systemic absorption and rapid metabolism, quantifying BDP in plasma requires a highly sensitive and specific analytical method.

LC-MS/MS is the technology of choice for bioanalysis due to its superior sensitivity, selectivity, and wide dynamic range.[1] The use of a stable isotope-labeled internal standard, such as BDP-d10, is the gold standard in quantitative LC-MS/MS. A SIL-IS co-elutes with the analyte and has nearly identical chemical and physical properties, ensuring that it effectively tracks the analyte through extraction, chromatography, and ionization, thereby correcting for matrix effects and other sources of variability.[1] This application note provides a detailed protocol for a partially validated LC-MS/MS method for BDP in human plasma with a lower limit of quantification (LLOQ) of 5.0 pg/mL.[4]

Experimental Protocols

Sample Preparation

A solid-phase extraction (SPE) procedure is utilized for the purification and concentration of BDP from human plasma.

Materials:

-

Human plasma

-

Beclometasone dipropionate-d10 (BDP-d10) internal standard working solution

-

Buffer solution

-

Reversed-phase SPE cartridges

-

Water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

Protocol:

-

To a 450 µL aliquot of human plasma, add 50 µL of the BDP-d10 internal standard solution.

-

Add 400 µL of buffer and vortex to mix.

-

Load the sample onto a pre-conditioned reversed-phase SPE cartridge.

-

Wash the cartridge with water, followed by acetonitrile.

-

Elute the analyte and internal standard with 100% acetonitrile.

-

Dilute the eluent with an equal volume of water (1:1 v/v).

-

Inject the diluted eluent directly onto the LC-MS/MS system for analysis.

Liquid Chromatography

Table 1: LC Method Parameters

| Parameter | Value |

| Column | Shim-pack™ GIST C18, 50 x 2.1 mm, 3.0 µm |

| Mobile Phase A | 2 mM Ammonium Trifluoroacetate in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | Not specified in the source |

| Column Temperature | Not specified in the source |

| Gradient | A simple gradient is used (details not specified) |

Source: Shimadzu Corporation Application Note[4]

Mass Spectrometry

Table 2: MS Method Parameters

| Parameter | Value |

| Instrument | LCMS-8045 or equivalent triple quadrupole mass spectrometer |

| Ionization Mode | Heated Electrospray Ionization (HESI), Positive |

| MRM Transitions | See Table 3 |

| Interface Temperature | 300 °C |

| Interface Voltage | 4.0 kV |

| Nebulizing Gas Flow | 3 L/min |

| Drying Gas Flow | 10 L/min |

| DL Temperature | 250 °C |

| Heat Block Temperature | 400 °C |

Source: Shimadzu Corporation Application Note[4]

Table 3: MRM Transitions for BDP and BDP-d10

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Beclometasone Dipropionate (BDP) | 521.20 | 453.20 |

| 521.20 | 357.20 | |

| Beclometasone Dipropionate-d10 (IS) | 531.20 | 463.20 |

Note: The sum of the two product ions for BDP is used for quantification.

Data Presentation

The method was partially validated according to USFDA guidelines.[4] A summary of the validation results is presented below.

Table 4: Method Validation Summary

| Parameter | Result |

| Calibration Curve Range | 5.00 pg/mL to 2000.00 pg/mL |

| LLOQ QC Accuracy (% Nominal) | 100.99% |

| LLOQ QC Precision (% RSD) | 11.97% |

| Mean Recovery (BDP) | 60.14% |

Source: Shimadzu Corporation Application Note[4]

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the bioanalytical workflow for the quantification of BDP using BDP-d10 as an internal standard.

Caption: LC-MS/MS bioanalytical workflow for BDP quantification.

Beclometasone Dipropionate Metabolic Pathway

BDP is a prodrug that undergoes extensive metabolism. The primary metabolic activation step is hydrolysis to 17-BMP, catalyzed by esterase enzymes. Further metabolism can occur via CYP3A enzymes.[2][5][6]

Caption: Metabolic pathway of Beclometasone Dipropionate (BDP).

Conclusion

The LC-MS/MS method described provides a highly sensitive and specific approach for the quantification of beclometasone dipropionate in human plasma. The use of beclometasone dipropionate-d10 as an internal standard is critical for achieving the accuracy and precision required for bioanalytical studies, especially at the low concentrations expected following therapeutic administration. This protocol offers a valuable tool for researchers and drug development professionals in pharmacokinetic and bioequivalence studies of beclometasone dipropionate.

References

- 1. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. shimadzu.com [shimadzu.com]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism of beclomethasone dipropionate by cytochrome P450 3A enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Beclometasone in Human Plasma by LC-MS/MS using Beclometasone Dipropionate-d6 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of beclometasone in human plasma. The method utilizes beclometasone dipropionate-d6 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Sample preparation involves a straightforward solid-phase extraction (SPE) procedure, providing high recovery and minimal matrix effects. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method was validated according to the FDA guidelines and demonstrates excellent linearity, precision, accuracy, and a low limit of quantification, making it suitable for pharmacokinetic and bioequivalence studies.

Introduction

Beclometasone dipropionate (BDP) is a potent synthetic glucocorticoid widely used in the treatment of asthma and other respiratory conditions.[1] Following administration, BDP is rapidly hydrolyzed to its active metabolite, beclometasone 17-monopropionate (B17MP), and further to beclometasone (BOH). Due to its high potency, therapeutic plasma concentrations of beclometasone are typically very low, often in the picogram per milliliter (pg/mL) range.[1][2] This necessitates a highly sensitive and selective analytical method for its accurate quantification in biological matrices.

LC-MS/MS has become the gold standard for bioanalytical studies due to its superior sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for variations in sample processing and matrix effects, thereby ensuring the reliability of the results. This application note provides a detailed protocol for the quantification of beclometasone in human plasma using an LC-MS/MS method with this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

Beclometasone and this compound reference standards

-

HPLC-grade acetonitrile, methanol, and water

-

Ammonium trifluoroacetate

-

Human plasma (K2EDTA)

-

Solid-phase extraction (SPE) cartridges (Reversed-phase)

Instrumentation

-

Liquid Chromatograph: UHPLC system

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical Column: Shim-pack™ GIST C18 column (50 x 2.1 mm, 3.0 µm) or equivalent[1]

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of beclometasone and the internal standard from human plasma.[1]

-

To a 450 µL aliquot of human plasma, add 50 µL of the this compound internal standard working solution.

-

Add 400 µL of a suitable buffer and vortex to mix.

-

Load the sample onto a pre-conditioned reversed-phase SPE cartridge.

-

Wash the cartridge with water followed by acetonitrile.

-

Elute the analyte and internal standard with 100% acetonitrile.

-

Dilute the eluent with water in a 1:1 (v/v) ratio before injection into the LC-MS/MS system.

Liquid Chromatography

-

Mobile Phase A: 2 mM Ammonium Trifluoroacetate in Water[1]

-

Mobile Phase B: Acetonitrile[1]

-

Flow Rate: 1.0 mL/min[1]

-

Gradient: A suitable gradient is used to achieve optimal separation.

-

Injection Volume: 10 µL

Mass Spectrometry

The mass spectrometer is operated in positive ion electrospray (ESI) mode. The specific MRM transitions for beclometasone and this compound are monitored. While the transitions for beclometasone are established, those for this compound should be optimized. Based on the fragmentation of similar deuterated standards, the likely precursor ion and potential product ions can be predicted.[1]

Table 1: Mass Spectrometry Parameters

| Parameter | Setting |

| Ionization Mode | ESI Positive |

| Nebulizer Gas Flow | 3 L/min |

| Heating Gas Flow | 10 L/min |

| Interface Temperature | 350 °C |

| DL Temperature | 250 °C |

| Heat Block Temperature | 400 °C |

| Drying Gas Flow | 10 L/min |

Table 2: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (msec) |

| Beclometasone | 409.1 | 391.1 | 100 |

| Beclometasone | 409.1 | 281.2 | 100 |

| This compound | 527.2 | To be determined | 100 |

Note: The precursor ion for this compound is predicted. The optimal product ion(s) must be determined empirically.

Data Presentation

The method was validated for linearity, sensitivity, precision, accuracy, and recovery. All validation parameters met the acceptance criteria as per the FDA guidelines for bioanalytical method validation.

Table 3: Method Validation Summary

| Parameter | Result |

| Calibration Curve Range | 5.00 pg/mL to 2000.00 pg/mL[1] |

| Correlation Coefficient (r²) | > 0.99[1] |

| Lower Limit of Quantification (LLOQ) | 5.00 pg/mL[1] |

| Signal-to-Noise Ratio at LLOQ | > 10:1[1] |

Table 4: Intra-day and Inter-day Precision and Accuracy

| Nominal Conc. (pg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| 5.03 (LLOQ) | 11.97 | 100.99 | 7.57 | 112.14 |

| 25.0 | < 15 | 90 - 110 | < 15 | 90 - 110 |

| 250.0 | < 15 | 90 - 110 | < 15 | 90 - 110 |

| 1000.0 | < 15 | 90 - 110 | < 15 | 90 - 110 |

Data adapted from a similar method using a deuterated internal standard.[1]

Table 5: Recovery and Matrix Effect

| QC Level | Mean Recovery (%) | Matrix Effect |

| Low | 60.14 | No significant matrix effect observed |

| Medium | 60.14 | No significant matrix effect observed |

| High | 60.14 | No significant matrix effect observed |

Data adapted from a similar method.[1]

Visualization

The following diagram illustrates the experimental workflow for the quantification of beclometasone in human plasma.

Caption: Experimental workflow for beclometasone quantification.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of beclometasone in human plasma. The use of solid-phase extraction for sample preparation ensures high recovery and minimizes matrix interference. The method is suitable for high-throughput analysis in a regulated bioanalytical laboratory and can be effectively applied to pharmacokinetic and bioequivalence studies of beclometasone-containing drug products.

References

Application Notes and Protocols for Pharmacokinetic Studies of Beclometasone Dipropionate Utilizing a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of Beclometasone Dipropionate (BDP) using Beclometasone dipropionate-d6 as an internal standard. The methodologies described herein are primarily centered around the use of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for the quantification of drugs and their metabolites in biological matrices.

Introduction

Beclometasone dipropionate is a potent synthetic glucocorticoid commonly used in the treatment of asthma and other respiratory conditions. Accurate characterization of its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy and safety. BDP is a prodrug that is rapidly metabolized in the body to its active metabolite, beclometasone-17-monopropionate (17-BMP).[1] Therefore, pharmacokinetic studies often require the simultaneous quantification of both BDP and 17-BMP.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. It offers superior accuracy and precision by compensating for variations in sample preparation and matrix effects during analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the desired limit of quantification. Two common methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

a) Solid-Phase Extraction (SPE) for Plasma Samples

This method is effective for cleaning up complex matrices like plasma and concentrating the analytes.

-

Materials:

-

Human or animal plasma samples

-

This compound internal standard (IS) working solution

-

Buffer solution (e.g., Ammonium (B1175870) Formate)

-

Reversed-phase SPE cartridges

-

Methanol (B129727), Acetonitrile, and Water (HPLC grade)

-

-

Protocol:

-

To a 450 µL aliquot of plasma, add 50 µL of the this compound internal standard working solution.[2]

-

Add 400 µL of buffer to the sample.[2]

-

Precondition the SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with water and then with a low percentage of organic solvent (e.g., acetonitrile) to remove interferences.[2]

-

Elute the analytes (BDP, 17-BMP, and BDP-d6) with 100% acetonitrile.[2]

-

Dilute the eluent with water (1:1 v/v) before injection into the LC-MS/MS system.[2]

-

b) Liquid-Liquid Extraction (LLE) for Tissue Homogenates

LLE is a suitable method for extracting analytes from tissue samples.

-

Materials:

-

Tissue homogenate (e.g., lung, liver)

-

This compound internal standard (IS) working solution

-

Extraction solvent (e.g., methyl tert-butyl ether)

-

Centrifuge

-

-

Protocol:

-

To a known volume of tissue homogenate, add the this compound internal standard.

-

Add a sufficient volume of methyl tert-butyl ether.

-

Vortex the mixture vigorously for several minutes.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The following are typical instrument parameters for the quantification of BDP and its metabolites. These should be optimized for the specific instrument being used.

-

Liquid Chromatography (LC):

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 2 mmol/L ammonium formate, pH 3.4) and an organic solvent (e.g., methanol or acetonitrile) is often employed.[3]

-

Flow Rate: Typically around 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for BDP, 17-BMP, and BDP-d6 need to be determined and optimized.

-

Data Presentation

The following tables summarize quantitative data from various studies on the analysis of Beclometasone dipropionate and its metabolites.

Table 1: LC-MS/MS Method Validation Parameters

| Parameter | Beclometasone Dipropionate (BDP) | Beclometasone-17-monopropionate (17-BMP) | Reference |

| Linearity Range | 5.0 - 2000.0 pg/mL | 0.05 - 5 ng/mL | [2][5] |

| Lower Limit of Quantification (LLOQ) | 5.0 pg/mL | 0.05 ng/mL | [2][5] |

| Intra-day Precision (%CV) | < 8.23% | < 15% | [2][5] |

| Inter-day Precision (%CV) | < 15% | < 15% | [2][5] |

| Accuracy (% Recovery) | 96.99 - 101.89% | Within ±15% of nominal | [2][5] |

| Mean Recovery | 60.14% | - | [2] |